N-(4-chlorophenyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide
Description
N-(4-chlorophenyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide is a synthetic compound featuring a tetrahydropyrimidine-dione core linked to a 4-chlorophenyl group via a propanamide bridge. The 4-chlorophenyl moiety may enhance lipophilicity and influence binding interactions in biological systems, as seen in related compounds like Taranabant (a cannabinoid receptor antagonist) .
Properties
IUPAC Name |
N-(4-chlorophenyl)-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O3/c1-8-11(13(20)18-14(21)16-8)6-7-12(19)17-10-4-2-9(15)3-5-10/h2-5H,6-7H2,1H3,(H,17,19)(H2,16,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQHFZMJPKWQVOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)CCC(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Physicochemical Properties
Key data from structurally related compounds (Table 1):
Observations :
- High melting points (>320°C) in compounds 37 and 14 suggest strong intermolecular interactions (e.g., hydrogen bonding) due to the tetrahydropyrimidine-dione core .
- The 4-chlorophenyl group in the target compound may lower solubility compared to methoxy-substituted analogs but improve membrane permeability .
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